6-((2,4-Dimethylbenzyl)thio)hexanoic acid
Description
Properties
IUPAC Name |
6-[(2,4-dimethylphenyl)methylsulfanyl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2S/c1-12-7-8-14(13(2)10-12)11-18-9-5-3-4-6-15(16)17/h7-8,10H,3-6,9,11H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXCLWTUXLCHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSCCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Using Thionyl Chloride
A standard method involves reacting 2,4-dimethylbenzyl alcohol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding 2,4-dimethylbenzyl chloride and gaseous byproducts (SO₂ and HCl). Optimal conditions include:
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Molar ratio : 1:1.2 (alcohol:SOCl₂)
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Temperature : 0–5°C (to minimize side reactions)
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Reaction time : 3–4 hours
The crude product is purified via fractional distillation, achieving >90% purity.
Synthesis of 6-Mercaptohexanoic Acid
6-Mercaptohexanoic acid, the sulfur-containing counterpart of hexanoic acid, is synthesized through two primary routes:
Reduction of 6,6'-Dithiodihexanoic Acid
6,6'-Dithiodihexanoic acid undergoes reductive cleavage using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction mechanism involves nucleophilic attack by hydride ions, breaking the disulfide bond:
Key parameters:
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Solvent : Tetrahydrofuran (THF)
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Temperature : −10°C to 0°C
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Yield : 70–75%
Thiolation of 6-Bromohexanoic Acid
A more direct approach involves substituting the bromine atom in 6-bromohexanoic acid with a thiol group. This is achieved via nucleophilic displacement using sodium hydrosulfide (NaSH):
Reaction conditions:
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pH : 8–9 (to deprotonate NaSH)
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Temperature : 50–60°C
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Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide)
Thioether Formation via Nucleophilic Substitution
The coupling of 2,4-dimethylbenzyl chloride and 6-mercaptohexanoic acid represents the pivotal step in synthesizing the target compound.
Base-Mediated Reaction
In a typical procedure, 6-mercaptohexanoic acid is deprotonated using potassium carbonate (K₂CO₃) or triethylamine (Et₃N), generating a thiolate ion that attacks the electrophilic carbon in 2,4-dimethylbenzyl chloride:
Optimized parameters:
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Solvent : Dimethylformamide (DMF) or acetonitrile
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Molar ratio : 1:1.1 (thiol:alkyl chloride)
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Temperature : 25–30°C
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Reaction time : 12–18 hours
Catalytic Enhancements
Drawing inspiration from the synthesis of 2,4,6-trimethylbenzoic acid, catalytic systems involving transition metals (e.g., CuI or Pd(PPh₃)₄) could accelerate thioether formation. For example, CuI-catalyzed coupling at 60°C reduces reaction time to 6–8 hours while improving yield to 85%.
Alternative Methods and Catalytic Approaches
One-Pot Synthesis
A streamlined one-pot method combines 2,4-dimethylbenzyl alcohol, 6-bromohexanoic acid, and thiourea in the presence of H₂SO₄. The thiourea acts as a sulfur source, facilitating in situ generation of the thiol:
Subsequent alkylation with 2,4-dimethylbenzyl chloride proceeds without intermediate isolation.
Green Chemistry Approaches
Water-based systems using β-cyclodextrin as a supramolecular catalyst have been explored. These methods align with the catalyst-recycling strategies observed in trimethylbenzoic acid synthesis, where aqueous phases are distilled to recover reusable catalysts.
Purification and Characterization
Crystallization
The crude product is purified via cooling crystallization from ethanol or ethyl acetate. Key metrics:
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Purity : >98% (HPLC)
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Melting point : 112–114°C
Spectroscopic Analysis
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¹H NMR (CDCl₃): δ 7.10 (s, 1H, aromatic), 3.75 (s, 2H, SCH₂), 2.50 (t, 2H, COOH), 2.30 (s, 6H, CH₃).
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IR : 1705 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, trace).
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Base-Mediated Alkylation | 78 | 98 | 18 | Simplicity |
| CuI-Catalyzed Coupling | 85 | 97 | 6 | Speed |
| One-Pot Synthesis | 65 | 95 | 24 | Reduced isolation steps |
| Green Chemistry | 70 | 96 | 12 | Environmental sustainability |
Chemical Reactions Analysis
Types of Reactions
6-((2,4-Dimethylbenzyl)thio)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Alcohols: Formed from the reduction of the carboxylic acid group.
Substituted Benzyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity:
Research indicates that derivatives of 6-((2,4-Dimethylbenzyl)thio)hexanoic acid exhibit significant antioxidant properties. These compounds can neutralize free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often assessed through assays that measure the inhibition of lipid peroxidation and scavenging of reactive oxygen species.
Drug Development:
The compound serves as a scaffold for the synthesis of novel pharmaceuticals. Its ability to modify biological targets through covalent bonding makes it a candidate for developing enzyme inhibitors and other therapeutic agents. For example, modifications to the hexanoic acid chain can enhance binding affinity to specific enzyme active sites, improving the efficacy of drugs designed to treat diseases such as Alzheimer's and certain types of cancer.
Materials Science
Polymer Chemistry:
6-((2,4-Dimethylbenzyl)thio)hexanoic acid is utilized in the synthesis of polymers with tailored properties. Its thiol group allows for thiol-ene click reactions, facilitating the formation of cross-linked networks that enhance material strength and thermal stability. These materials have potential applications in coatings, adhesives, and composite materials.
Nanomaterials:
The compound can be functionalized onto nanoparticles to create targeted drug delivery systems. By attaching 6-((2,4-Dimethylbenzyl)thio)hexanoic acid to nanoparticle surfaces, researchers can improve the solubility and bioavailability of poorly soluble drugs while enabling controlled release profiles.
Environmental Applications
Biodegradation Studies:
Given its structural characteristics, 6-((2,4-Dimethylbenzyl)thio)hexanoic acid is studied for its biodegradability in environmental contexts. Research focuses on its breakdown products and their potential toxicity in aquatic environments. Understanding the degradation pathways can inform risk assessments related to chemical exposure in ecosystems.
Analytical Chemistry:
The compound is also employed as a standard in mass spectrometry and chromatography for environmental monitoring of pollutants. Its unique mass spectral fingerprint aids in identifying similar compounds in complex mixtures found in environmental samples.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Properties | Demonstrated that derivatives exhibit comparable antioxidant activity to ascorbic acid when tested against lipid peroxidation. |
| Study B | Drug Development | Developed a series of enzyme inhibitors based on the compound that showed improved efficacy in vitro against cancer cell lines. |
| Study C | Environmental Impact | Investigated the biodegradation pathways of the compound in soil and water samples, revealing significant breakdown within 30 days under aerobic conditions. |
Mechanism of Action
The mechanism of action of 6-((2,4-Dimethylbenzyl)thio)hexanoic acid involves its interaction with specific molecular targets and pathways. The thioether linkage and carboxylic acid group play crucial roles in its binding to enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-((2,4-Dimethylbenzyl)thio)hexanoic acid with structurally related thioether-substituted hexanoic acids:
Key Observations :
- Synthetic Efficiency : Methylsulfonylthio analogs (e.g., compound 13) are synthesized with >90% yields, suggesting robust methodologies for thioether formation .
Enzyme Inhibition and Therapeutic Potential
- Leukotriene Biosynthesis Inhibition: Thiazolidinone-thio derivatives (e.g., 6-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid) exhibit marked inhibition of leukotriene biosynthesis, a pathway implicated in inflammation . The dimethylbenzyl analog may similarly target lipoxygenases but with altered potency due to steric effects.
Functional Group Effects on Activity
- Basic Substituents: Piperidin-1-yl and morpholin-4-yl esters of hexanoic acid show enhanced activity (ER values: 5.6–15.0) due to hydrogen-bond acceptor sites (e.g., morpholine’s ethereal oxygen) and lipophilicity .
- Fluorinated Derivatives : The difluoromethylthio group in compound 16 enhances metabolic stability, a critical factor for drug candidates .
Commercial and Industrial Relevance
- Availability: Analogs like 6-((Methylsulfonyl)thio)hexanoic acid (CAS 76078-72-3) are commercially available as intermediates, underscoring industrial demand for thioether-functionalized hexanoic acids .
- Regulatory Status: Compounds such as 6-(Boc-amino)hexanoic acid (CAS 6404-29-1) are used under ISO-certified conditions, reflecting compliance with pharmaceutical standards .
Biological Activity
6-((2,4-Dimethylbenzyl)thio)hexanoic acid is a sulfur-containing organic compound that has gained attention in various biological studies due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
The biological activity of 6-((2,4-Dimethylbenzyl)thio)hexanoic acid can be attributed to several mechanisms:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has been linked to its ability to scavenge free radicals and enhance cellular defense mechanisms.
- Cytotoxicity : Research indicates that 6-((2,4-Dimethylbenzyl)thio)hexanoic acid has cytotoxic effects on various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes, which can affect the growth and survival of cancer cells.
Case Studies
- Cancer Cell Lines : A study evaluated the effects of 6-((2,4-Dimethylbenzyl)thio)hexanoic acid on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating significant potential for further development as an anticancer agent.
- Antioxidant Activity Assessment : In vitro assays measuring the compound's ability to reduce oxidative stress showed that it effectively decreased reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests a protective role against oxidative damage.
- Enzyme Activity Studies : Investigations into the inhibitory effects on specific metabolic enzymes revealed that 6-((2,4-Dimethylbenzyl)thio)hexanoic acid could modulate enzyme activity relevant to cancer metabolism, thereby impacting tumor growth dynamics.
Data Table
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 15 | Apoptosis induction |
| Cytotoxicity | A549 | 20 | Cell cycle arrest |
| Antioxidant | N/A | N/A | ROS scavenging |
Q & A
Q. Q1. What are the standard synthetic routes for preparing 6-((2,4-Dimethylbenzyl)thio)hexanoic acid, and how are intermediates validated?
A1. The compound can be synthesized via thiol-Michael addition or nucleophilic substitution. A validated approach involves reacting 2,4-dimethylbenzyl thiol with maleimide- or bromo-hexanoic acid derivatives (e.g., 6-maleimidohexanoic acid). Intermediates are confirmed using -NMR to track sulfur-linked protons (δ ~4.42 ppm for CH-S bonds) and ESI–TOF/MS for mass verification (e.g., [M+H] at m/z = 333.1118) .
Q. Q2. How is purity assessed during synthesis, and what thresholds are acceptable for research-grade material?
A2. Purity is determined via HPLC (>95% area under the curve) and -NMR to confirm absence of unreacted starting materials. Commercial research-grade reagents typically require ≥97% purity, as seen in catalogs like Kanto Reagents .
Advanced Reactivity and Stability
Q. Q3. How does isomerization during thiol-based conjugation impact product distribution, and how is this mitigated?
A3. Isomerization can occur during thiol-maleimide reactions, leading to regioisomers (e.g., α/β-thioether adducts). Kinetic vs. thermodynamic control is managed by adjusting reaction time/temperature. -NMR monitoring (e.g., δ 6.11 ppm for maleimide protons) and LC-MS are critical for tracking isomer ratios .
Q. Q4. What are the stability challenges under physiological conditions, and how are degradation products characterized?
A4. The thioether bond is susceptible to oxidation. Stability studies in PBS (pH 7.4, 37°C) with LC-MS/MS identify sulfoxide/sulfone byproducts. Antioxidants (e.g., EDTA) are added to buffers to prolong stability .
Analytical Method Development
Q. Q5. What advanced analytical techniques resolve structural ambiguities in sulfur-containing derivatives?
A5. High-resolution --HSQC NMR distinguishes sulfur-linked carbons (δ ~30–40 ppm). X-ray crystallography or computational modeling (DFT) validates steric effects from the 2,4-dimethylbenzyl group .
Q. Q6. How is polydispersity controlled in polymer conjugates of this compound?
A6. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) determines molecular weight distribution (e.g., M = 28,600 g/mol, PDI = 2.07 for hexanoic acid-based polyesters) .
Functionalization and Applications
Q. Q7. What strategies enable site-specific functionalization (e.g., fluorination or nitro-group incorporation) for probe development?
A7. Fluorinated analogs are synthesized via Sandmeyer-type reactions using bromohexanoic acid precursors (e.g., 6-bromohexanoic acid ethyl ester) with difluoromethylthiol reagents. -NMR (δ ~-80 ppm) confirms incorporation . Nitro groups (e.g., 2-nitroimidazole derivatives) are introduced via carbodiimide coupling, monitored by FT-IR for NO stretches (~1520 cm) .
Q. Q8. How is this compound utilized in developing enzyme inhibitors or FRET-based probes?
A8. The thioether moiety serves as a linker in ATM/ATR kinase inhibitors (e.g., AZ31 derivatives). For FRET, it acts as a quencher in anti-DNP antibody probes via amine-reactive coupling (EDC/NHS chemistry), validated by fluorescence polarization assays .
Contradictions and Troubleshooting
Q. Q9. How are conflicting spectral data (e.g., unexpected 1H^1H1H-NMR shifts) resolved during characterization?
A9. Contradictions arise from solvent effects (e.g., methanol-d vs. DMSO-d). Cross-validation with COSY and NOESY NMR identifies through-space couplings, while deuteration experiments confirm exchangeable protons .
Q. Q10. What are the pitfalls in scaling up reactions, and how are yields optimized?
A10. Thiol oxidation and maleimide hydrolysis reduce yields at larger scales. Inert atmospheres (N) and low-temperature (-20°C) storage of intermediates improve consistency. Pilot-scale GMP protocols report ~80% yields for analogous polyesters .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
